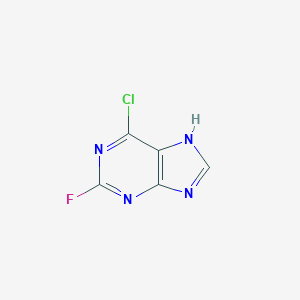

6-クロロ-2-フルオロプリン

概要

説明

6-クロロ-2-フルオロプリンは、プリンおよびプリン誘導体のクラスに属する複素環式有機化合物です。プリン環の6位に塩素原子、2位にフッ素原子が存在することを特徴としています。 この化合物は、その潜在的な生物活性と医薬品開発における応用から、医薬品化学において大きな関心を集めています .

科学的研究の応用

6-クロロ-2-フルオロプリンは、科学研究においていくつかの応用があります。

医薬品化学: これは、サイクリン依存性キナーゼ (CDK) を阻害し、HIV-1やB型肝炎ウイルスに対する抗ウイルス活性を示すプリンヌクレオシドの合成のためのビルディングブロックとして使用されます.

ケミカルバイオロジー: この化合物は、核酸相互作用と酵素メカニズムの研究に使用されます。

準備方法

合成経路および反応条件

6-クロロ-2-フルオロプリンの合成は、通常、プリン誘導体のハロゲン化を伴います。一般的な方法の1つは、バルツ・シマン反応であり、2-アミノプリンをジアゾ化し、次いでフルオロホウ酸で処理して、2位にフッ素原子を導入します。 塩素原子は、チオニルクロリドやオキシ塩化リンなどの試薬を用いた塩素化反応によって導入することができます .

工業生産方法

6-クロロ-2-フルオロプリンの工業生産には、上記合成経路の最適化バージョンが用いられる場合があり、収率と純度の最大化に重点が置かれています。 相間移動触媒の使用と反応条件の制御は、合成プロセスの効率を高めることができます .

化学反応の分析

反応の種類

6-クロロ-2-フルオロプリンは、以下のを含む様々な化学反応を起こします。

求核置換反応: 塩素原子とフッ素原子は、アミン、チオール、アルコキシドなどの求核剤によって置換される可能性があります。

酸化と還元: プリン環は酸化および還元反応を起こす可能性がありますが、これらの反応はハロゲン化プリンではあまり一般的ではありません。

カップリング反応: この化合物は、スズキ・ミヤウラカップリングやブッフバルト・ハートウィッグカップリングなどのカップリング反応に参加して、より複雑な構造を形成することができます.

一般的な試薬と条件

求核置換反応: メトキシドナトリウム、チオレートカリウム、第一級アミンなどの試薬が、塩基性条件下で一般的に用いられます。

カップリング反応: Pd(PPh3)4などのパラジウム触媒が、炭酸セシウムなどの塩基の存在下で使用されます.

生成される主要な生成物

これらの反応から生成される主な生成物には、様々な官能基を持つ置換プリンが含まれ、これらはさらに医薬品化学および医薬品開発で利用することができます .

作用機序

6-クロロ-2-フルオロプリンの作用機序は、ヌクレオシドへの組み込みに関与し、そのヌクレオシドは、酵素や核酸などの生体標的に結合することができます。ハロゲン原子の存在は、これらの標的に対する化合物の結合親和性と特異性を高めます。 例えば、その誘導体は、天然基質を模倣し、細胞周期を妨げることにより、サイクリン依存性キナーゼを阻害することができます .

類似化合物の比較

類似化合物

- 2-フルオロプリン

- 6-クロロプリン

- 2,6-ジフルオロプリン

- 2,6-ジクロロプリン

独自性

6-クロロ-2-フルオロプリンは、塩素原子とフッ素原子の両方が同時に存在することで独特です。これは、異なる物理化学的特性をもたらします。 この二重置換は、単一のハロゲン置換を持つ化合物と比較して、反応性と様々な誘導体を形成する可能性を高めます .

類似化合物との比較

Similar Compounds

- 2-Fluoropurine

- 6-Chloropurine

- 2,6-Difluoropurine

- 2,6-Dichloropurine

Uniqueness

6-Chloro-2-Fluoropurine is unique due to the simultaneous presence of both chlorine and fluorine atoms, which imparts distinct physicochemical properties. This dual substitution enhances its reactivity and potential for forming diverse derivatives compared to compounds with single halogen substitutions .

特性

IUPAC Name |

6-chloro-2-fluoro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRIYCIDCQDGQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415330 | |

| Record name | 6-CHLORO-2-FLUOROPURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1651-29-2 | |

| Record name | 6-Chloro-2-fluoropurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001651292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-2-fluoropurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03520 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1651-29-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-CHLORO-2-FLUOROPURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-2-fluoropurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-2-FLUOROPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/726CLW3V39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

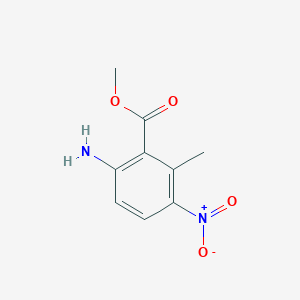

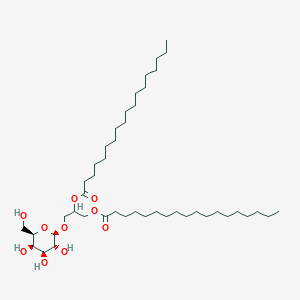

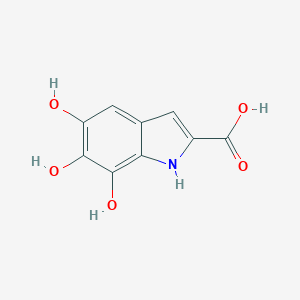

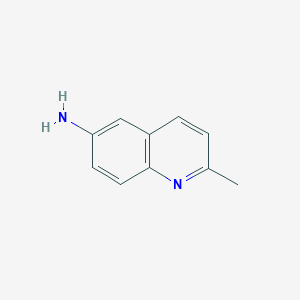

Feasible Synthetic Routes

Q1: What makes 6-chloro-2-fluoropurine a valuable building block in nucleoside chemistry?

A: 6-Chloro-2-fluoropurine is a highly versatile intermediate in the synthesis of various biologically active nucleosides. Its structure, containing both a chlorine and a fluorine atom, allows for selective substitution reactions, enabling the creation of a wide array of modified purine nucleosides. [, , , , ] This versatility makes it particularly useful in developing potential antiviral and antitumor agents.

Q2: How does the structure of 6-chloro-2-fluoropurine-derived nucleosides impact their anti-HIV activity?

A: Research has shown that the antiviral activity of 6-chloro-2-fluoropurine-derived nucleosides against HIV-1 is significantly affected by modifications at the 2' position of the sugar moiety and the substituents on the purine ring. For example, 2'-fluoro-2',3'-unsaturated L-nucleosides derived from 6-chloro-2-fluoropurine exhibited promising anti-HIV activity. [] Furthermore, studies on 1,3-dioxolanylpurine nucleosides demonstrated that a guanine base replacing the 6-chloro-2-fluoro substituents led to the most potent anti-HIV-1 activity. [] These findings highlight the importance of specific structural motifs in conferring antiviral activity.

Q3: Can you give examples of how 6-chloro-2-fluoropurine is used in the synthesis of other nucleoside analogs?

A: 6-Chloro-2-fluoropurine serves as a crucial starting point for synthesizing diverse nucleoside analogs. For instance, it can be reacted with various sugar moieties, such as 1,3-dioxolane [], 1,3-oxathiolane [, ], and 2'-fluoro-2',3'-unsaturated L-sugar derivatives [], to yield the corresponding nucleosides. The chlorine and fluorine atoms can then be selectively replaced with different functional groups, like amino, alkylamino, alkoxy, or thio substituents, further diversifying the resulting nucleoside library and potentially impacting their biological activities. [, ]

Q4: Are there any enzymatic methods for synthesizing 6-chloro-2-fluoropurine nucleosides?

A: Yes, thermostable nucleoside phosphorylases have been successfully employed for the enzymatic synthesis of 6-chloro-2-fluoropurine nucleosides. [] This approach utilizes uridine, thymidine, or 1-(β-D-arabinofuranosyl)uracil as pentofuranose donors and 6-chloro-2-fluoropurine as the acceptor. This enzymatic transglycosylation offers a potentially more sustainable and efficient alternative to traditional chemical synthesis methods.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。